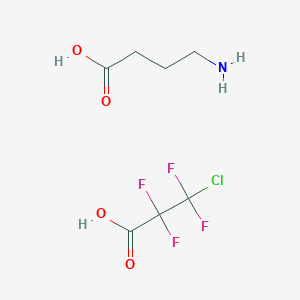

4-Aminobutanoic acid;3-chloro-2,2,3,3-tetrafluoropropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Aminobutanoic acid;3-chloro-2,2,3,3-tetrafluoropropanoic acid is a compound that combines two distinct chemical entities: 4-Aminobutanoic acid and 3-chloro-2,2,3,3-tetrafluoropropanoic acid. 4-Aminobutanoic acid, also known as γ-Aminobutyric acid, is a naturally occurring amino acid that functions as a neurotransmitter in the central nervous system. 3-chloro-2,2,3,3-tetrafluoropropanoic acid is a fluorinated carboxylic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

4-Aminobutanoic acid

Chemical Synthesis: One common method involves the reaction of potassium phthalimide with γ-chlorobutyronitrile or γ-butyrolactone, followed by hydrolysis to yield 4-Aminobutanoic acid.

Plant Extraction: Another method involves extracting 4-Aminobutanoic acid from plants using solvent extraction and column separation techniques.

-

3-chloro-2,2,3,3-tetrafluoropropanoic acid

Fluorination: This compound can be synthesized by the fluorination of 3-chloropropanoic acid using appropriate fluorinating agents under controlled conditions.

Industrial Production Methods

4-Aminobutanoic acid: Industrial production often involves microbial fermentation processes using genetically engineered microorganisms to produce high yields of 4-Aminobutanoic acid.

3-chloro-2,2,3,3-tetrafluoropropanoic acid: Industrial production typically involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

-

4-Aminobutanoic acid

Oxidation: Can be oxidized to form succinic semialdehyde.

Reduction: Can be reduced to form 4-aminobutanol.

Substitution: Can undergo nucleophilic substitution reactions to form various derivatives.

-

3-chloro-2,2,3,3-tetrafluoropropanoic acid

Substitution: Can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Addition: Can participate in addition reactions with nucleophiles at the carbon-carbon double bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

4-Aminobutanoic acid: Major products include succinic semialdehyde, 4-aminobutanol, and various substituted derivatives.

3-chloro-2,2,3,3-tetrafluoropropanoic acid: Major products include substituted derivatives where the chlorine atom is replaced by other nucleophiles.

Scientific Research Applications

Chemistry

4-Aminobutanoic acid: Used as a building block in the synthesis of various pharmaceuticals and agrochemicals.

3-chloro-2,2,3,3-tetrafluoropropanoic acid:

Biology

4-Aminobutanoic acid: Functions as a neurotransmitter in the central nervous system, playing a crucial role in inhibitory neurotransmission.

Medicine

4-Aminobutanoic acid: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy and anxiety.

Industry

4-Aminobutanoic acid: Used in the production of functional foods and dietary supplements due to its potential health benefits.

3-chloro-2,2,3,3-tetrafluoropropanoic acid: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

4-Aminobutanoic acid: Acts as an inhibitory neurotransmitter by binding to GABA receptors (GABA_A and GABA_B) in the brain, increasing chloride ion conductance and hyperpolarizing the neuronal membrane.

3-chloro-2,2,3,3-tetrafluoropropanoic acid: The mechanism of action is less well-studied, but it is believed to interact with biological molecules through its reactive fluorine atoms and carboxylic acid group.

Comparison with Similar Compounds

Similar Compounds

4-Aminobutanoic acid: Similar compounds include other amino acids such as glycine, alanine, and valine.

3-chloro-2,2,3,3-tetrafluoropropanoic acid: Similar compounds include other fluorinated carboxylic acids such as trifluoroacetic acid and pentafluoropropanoic acid.

Uniqueness

4-Aminobutanoic acid: Unique due to its role as a neurotransmitter and its therapeutic potential in neurological disorders.

3-chloro-2,2,3,3-tetrafluoropropanoic acid: Unique due to its high fluorine content, which imparts unique chemical and physical properties.

Properties

IUPAC Name |

4-aminobutanoic acid;3-chloro-2,2,3,3-tetrafluoropropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.C3HClF4O2/c5-3-1-2-4(6)7;4-3(7,8)2(5,6)1(9)10/h1-3,5H2,(H,6,7);(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQVUPDFHJNMNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN.C(=O)(C(C(F)(F)Cl)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClF4NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![METHYL 2-{[(4-METHYLPYRIDIN-2-YL)CARBAMOTHIOYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B5971530.png)

![N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide](/img/structure/B5971539.png)

![methyl 4-{4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinyl}benzoate](/img/structure/B5971543.png)

![3-[(cyclobutylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5971552.png)

![PROPAN-2-YL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B5971557.png)

![2-(4-bromophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5971564.png)

![6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B5971576.png)

![1-(Diethylamino)-3-[5-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol](/img/structure/B5971591.png)

![2-{1-(3-methyl-2-buten-1-yl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5971594.png)

![N,N-diethyl-1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinamine](/img/structure/B5971596.png)

![1-isopropyl-2-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971601.png)

![3-BROMO-5-(PHENYLSULFANYL)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE](/img/structure/B5971607.png)